3-(4-Bromo-pyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Bromo-pyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyrazole ring attached to a piperidine carboxylic acid ester. The presence of the tert-butyl ester group adds to its stability and reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-pyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the bromination of pyrazole to form 4-bromo-pyrazole. This intermediate is then reacted with piperidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-pyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The brominated pyrazole ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of pyrazole derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of pyrazole derivatives with different functional groups.
Scientific Research Applications
3-(4-Bromo-pyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-pyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The brominated pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: Another brominated pyrazole derivative with similar reactivity and applications.
1-(4-Bromo-pyrazol-1-yl)-cyclopropanecarboxylic acid tert-butyl ester: A compound with a cyclopropane ring instead of a piperidine ring, offering different chemical properties.
Uniqueness
3-(4-Bromo-pyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester stands out due to its combination of a brominated pyrazole ring and a piperidine carboxylic acid ester. This unique structure provides a balance of stability and reactivity, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-[(4-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)17-6-4-5-11(8-17)9-18-10-12(15)7-16-18/h7,10-11H,4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZZUZDCMAWKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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